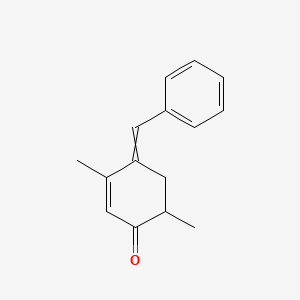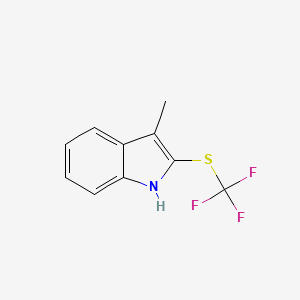
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is a complex organic compound that features both hydrazinyl and stannyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol typically involves multiple steps:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of diphenylhydrazine with an appropriate alkylating agent to form the hydrazinyl intermediate.
Stannylation: The hydrazinyl intermediate is then subjected to stannylation using tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazinyl or stannyl derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced derivatives with altered hydrazinyl or stannyl groups.
Substitution: Substituted products with new functional groups replacing the stannyl group.
Scientific Research Applications
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: Its stannyl group can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the stannyl group can participate in organometallic reactions. These interactions can modulate biological pathways and lead to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Diphenylhydrazinyl)-4-(trimethylstannyl)butane-1,3-diol
- 2-(2,2-Diphenylhydrazinyl)-4-(triethylstannyl)butane-1,3-diol
- 2-(2,2-Diphenylhydrazinyl)-4-(triphenylstannyl)butane-1,3-diol
Uniqueness
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is unique due to its specific combination of hydrazinyl and tributylstannyl groups, which confer distinct chemical reactivity and potential applications. The presence of the tributylstannyl group, in particular, allows for unique organometallic reactions that are not possible with other stannyl derivatives.
Properties
CAS No. |
652156-80-4 |
|---|---|
Molecular Formula |
C28H46N2O2Sn |
Molecular Weight |
561.4 g/mol |
IUPAC Name |
2-(2,2-diphenylhydrazinyl)-4-tributylstannylbutane-1,3-diol |
InChI |
InChI=1S/C16H19N2O2.3C4H9.Sn/c1-13(20)16(12-19)17-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15;3*1-3-4-2;/h2-11,13,16-17,19-20H,1,12H2;3*1,3-4H2,2H3; |
InChI Key |
QTXAKEMXWYUFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(C(CO)NN(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)
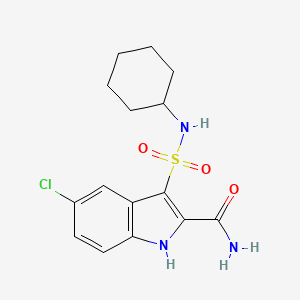
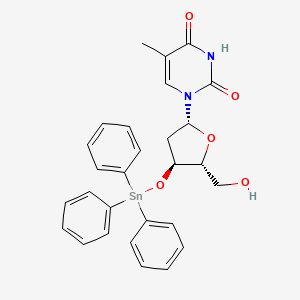
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
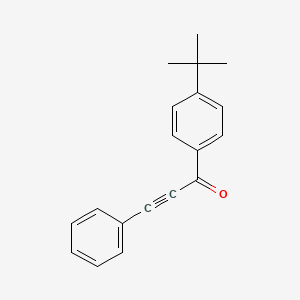
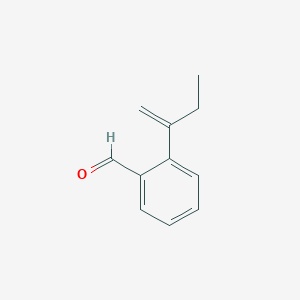
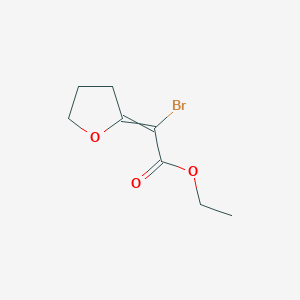

![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
